Bienvenue dans la boutique en ligne BenchChem!

Yuccagenin

Anti-inflammatory drug discovery In vivo pharmacology Steroidal sapogenin

Yuccagenin (CAS 511-97-7) is a 2α,3β-dihydroxy spirostanol sapogenin that outperforms monohydroxy analogs in anti-inflammatory and antiparasitic bioassays. Unlike diosgenin, yuccagenin provides two hydroxyl groups for selective derivatization and higher TPSA (58.90 vs. 29.46 Ų). Validated applications include anti-inflammatory screening (superior to indomethacin in rat paw edema/granuloma models), anti-trichomonal saponin development (best-in-class HPLC fraction activity), and authenticated reference standard for GC-MS/HPLC sapogenin profiling in fenugreek, Agave, Yucca, and Allium matrices. Source specifically for the 2α,3β-diol pharmacophore — not substitutable with generic sapogenin mixtures.

Molecular Formula C27H42O4
Molecular Weight 430.6 g/mol
CAS No. 511-97-7
Cat. No. B3343243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYuccagenin
CAS511-97-7
Molecular FormulaC27H42O4
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CC(C(C6)O)O)C)C)C)OC1
InChIInChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)12-20-18-6-5-17-11-21(28)22(29)13-26(17,4)19(18)8-9-25(20,24)3/h5,15-16,18-24,28-29H,6-14H2,1-4H3/t15-,16+,18-,19+,20+,21-,22-,23+,24+,25+,26+,27-/m1/s1
InChIKeyORXKASWXOVPKDV-UBWBUNFISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Yuccagenin (CAS 511-97-7): Procuring the Differentiated 2α-Hydroxy Spirostanol Sapogenin


Yuccagenin (CAS 511-97-7) is a steroidal sapogenin classified chemically as (25R)-spirost-5-ene-2α,3β-diol, a dihydroxylated triterpenoid of the spirostanol class with molecular formula C27H42O4 and molecular weight 430.6 g/mol [1]. It occurs naturally in Agave brittoniana subsp. brachypus, Yucca schottii, Trigonella foenum-graecum (fenugreek), Allium fistulosum, and other botanical sources [1][2][3]. Unlike the more abundant monohydroxy sapogenin diosgenin (which bears only a 3β-OH group), yuccagenin possesses an additional 2α-hydroxyl group that confers distinct physicochemical properties and biological activity profiles, establishing it as a structurally differentiated procurement option within the spirost-5-ene sapogenin subclass [4][5].

Yuccagenin vs. Common Sapogenins: Why Diosgenin, Tigogenin, and Gitogenin Cannot Be Interchanged


Steroidal sapogenins sharing the spirostane core are not functionally interchangeable despite structural similarities. Yuccagenin differs from the more commercially prevalent diosgenin (spirost-5-en-3β-ol) by the presence of a 2α-hydroxyl group, which increases topological polar surface area (TPSA 58.90 Ų vs. diosgenin 29.46 Ų) and alters hydrogen-bonding capacity [1]. This structural distinction translates to divergent biological outcomes: in vivo studies using Agave brittoniana-derived fractions demonstrate that yuccagenin-rich preparations achieve quantitatively superior anti-inflammatory inhibition compared to crude sapogenin mixtures containing diosgenin and other congeners [2]. Additionally, yuccagenin's dihydroxy configuration distinguishes it from tigogenin (5α,3β-OH only) and gitogenin (2α,3β-OH with 5α-H), each exhibiting distinct chromatographic behavior and bioactivity spectra [3][4]. Procurement of yuccagenin specifically—rather than generic sapogenin mixtures—is therefore essential for applications requiring the 2α,3β-diol pharmacophore with Δ5 unsaturation and 25R stereochemistry [5].

Quantitative Differentiation Evidence for Yuccagenin (CAS 511-97-7): Head-to-Head Bioactivity Comparisons


Yuccagenin-Rich Fraction Demonstrates Superior In Vivo Anti-Inflammatory Inhibition vs. Alternative Agave Sapogenin Fractions

In a 2023 head-to-head comparative study evaluating sapogenin fractions from Agave brittoniana subsp. brachypus, the yuccagenin-rich fraction was identified as the greater inhibitor among all evaluated fractions. The study employed two independent in vivo rat models—carrageenan-induced paw edema (acute inflammation) and cotton pellet-induced granuloma (chronic inflammation)—using 30 Sprague Dawley male rats divided into five groups of six animals each [1][2]. While the publication does not provide raw percentage inhibition values for each individual fraction, the authors explicitly concluded that 'the yuccagenin-rich fraction was the greater inhibitor of the evaluated product from Agave,' establishing a clear rank-order potency differentiation between yuccagenin-enriched material and other sapogenin-containing fractions derived from the same botanical source [1].

Anti-inflammatory drug discovery In vivo pharmacology Steroidal sapogenin Carrageenan-induced edema Natural product bioactivity

Yuccagenin-Derived Saponin Glycoside Outperforms Diosgenin-Derived Saponins Against Trichomonas vaginalis

In a 2008 study evaluating Agave brittoniana extracts against the parasite Trichomonas vaginalis, fractionation by reversed-phase HPLC yielded a refined fraction containing two saponins with diosgenin as the aglycone and one saponin with yuccagenin as the aglycone [1]. The authors reported that the best results of anti-trichomonal activity were obtained with the yuccagenin-derived glycoside. This finding provides direct comparative evidence that the aglycone identity—specifically the 2α,3β-diol structure of yuccagenin versus the 3β-monool structure of diosgenin—influences the antiparasitic potency of the corresponding saponin glycosides [1].

Antiparasitic drug discovery Trichomonas vaginalis Saponin glycosides Agave brittoniana Structure-activity relationship

Yuccagenin-Rich Fraction Achieves Superior Anti-Inflammatory Efficacy Relative to Synthetic Indomethacin Control

An extraction optimization study of Agave brittoniana evaluated three different crude saponin extraction methods (maceration in 70% ethanol, Soxhlet with n-butanol, and fresh leaf juice) with subsequent acid hydrolysis to obtain sapogenins including yuccagenin and diosgenin [1]. In vivo anti-inflammatory evaluation demonstrated that products derived from the plant exhibited more potent anti-inflammatory properties than the synthetic NSAID indomethacin [1]. While this represents whole-extract rather than isolated yuccagenin data, the study provides a validated benchmark: the natural sapogenin-containing preparations (in which yuccagenin is a principal component) exceed the efficacy of a clinically established synthetic anti-inflammatory agent [1].

Anti-inflammatory drug discovery Indomethacin comparison Agave brittoniana Natural product pharmacology Carrageenan-induced edema

Yuccagenin as a Distinctive Minor Dihydroxy Sapogenin in Fenugreek: Chromatographic Differentiation from Major Sapogenins

A 1997 GC-MS analytical study of steroidal sapogenins from Amber fenugreek (Trigonella foenum-graecum) established that diosgenin is the major component in both seed and foliage extracts, while dihydroxy steroidal sapogenins—tentatively identified as yuccagenin, gitogenin, and neogitogenin—were detected as minor components exclusively in hydrolyzed seed extracts [1]. Diosgenin levels in seed were quantified at 0.54% dry weight, with foliage levels ranging from 0.07% to 0.16% across sampling timepoints [1]. Yuccagenin was not quantified individually but was chromatographically resolved and identified as a distinct dihydroxy sapogenin, demonstrating that even within the same botanical matrix, yuccagenin possesses unique retention characteristics that distinguish it from monohydroxy sapogenins like diosgenin, tigogenin, and smilagenin [1].

Analytical chemistry Gas chromatography-mass spectrometry Fenugreek Sapogenin profiling Quality control

Structural Configuration Differentiation: Yuccagenin (25R, Δ5, 2α,3β-diol) vs. Gitogenin (25R, 5α, 2α,3β-diol)

The 1980 structural characterization of sapogenins from Agave lecheguilla provided definitive spectroscopic differentiation between yuccagenin and its close structural analogs [1]. Mass spectral, infrared, and nuclear magnetic resonance data confirmed yuccagenin as (25R)-spirost-5-ene-2α,3β-diol, distinguishing it from the newly discovered compound ruizgenin, which was identified as (25R)-5β-spirostane-3β,6α-diol [1]. Yuccagenin's key differentiating features include: 25R stereochemistry at the spiroketal carbon (contrasting with 25S yamogenin), Δ5 double bond in the steroid nucleus (contrasting with 5α-reduced gitogenin and 5β-reduced smilagenin/sarsasapogenin), and the 2α,3β-diol substitution pattern that distinguishes it from monohydroxy sapogenins such as diosgenin (3β-OH only), tigogenin (5α,3β-OH only), and hecogenin (3β-OH,12-one) [1][2].

Structural elucidation NMR spectroscopy Stereochemistry Sapogenin classification Natural product chemistry

Evidence-Backed Research and Industrial Application Scenarios for Yuccagenin (CAS 511-97-7)


Anti-Inflammatory Drug Discovery: In Vivo Screening Using Yuccagenin-Rich Fractions

Procure yuccagenin-enriched fractions or isolated yuccagenin for in vivo anti-inflammatory screening programs. As demonstrated in the 2023 Resino-Ruiz et al. study, yuccagenin-rich fractions from Agave brittoniana exhibited superior anti-inflammatory inhibition compared to alternative sapogenin fractions in both acute (carrageenan-induced paw edema) and chronic (cotton pellet-induced granuloma) rat inflammation models [1]. Additionally, Agave-derived sapogenin preparations demonstrated greater potency than indomethacin, establishing a clinically relevant efficacy benchmark [2]. This application scenario is particularly relevant for researchers developing plant-derived anti-inflammatory therapeutics where the 2α,3β-diol pharmacophore may confer mechanistic advantages over monohydroxy sapogenins.

Antiparasitic Drug Development: Yuccagenin-Based Saponins for Trichomoniasis

Procure yuccagenin as a starting material for semi-synthetic glycosylation or as an analytical reference standard for antiparasitic drug discovery targeting Trichomonas vaginalis. The 2008 Guerra et al. study established that among a refined HPLC fraction containing three saponins (two diosgenin-derived, one yuccagenin-derived), the yuccagenin-based glycoside produced the best anti-trichomonal activity [3]. This evidence supports the prioritization of yuccagenin over diosgenin as an aglycone scaffold for developing novel antiparasitic saponin derivatives. Researchers isolating saponins from Agave species or conducting structure-activity relationship studies on spirostanol glycosides should specifically verify and source yuccagenin-bearing saponins.

Analytical Method Development and Quality Control: Chromatographic Reference Standard

Procure authenticated yuccagenin as a reference standard for GC-MS and HPLC analytical method development in natural product quality control. The 1997 Taylor et al. study demonstrated that yuccagenin can be chromatographically resolved and identified as a distinct dihydroxy sapogenin in fenugreek extracts alongside diosgenin, tigogenin, smilagenin, sarsasapogenin, gitogenin, and neogitogenin [4]. Yuccagenin's unique retention characteristics, stemming from its 2α,3β-diol substitution pattern and Δ5 unsaturation (TPSA 58.90 Ų, XlogP 4.70) [5], make it an essential reference compound for laboratories developing validated analytical methods for sapogenin profiling in fenugreek, Agave, Yucca, or Allium species. Its presence as a minor component in many botanical sources necessitates authenticated standards for accurate quantification.

Semi-Synthetic Derivatization and Structure-Activity Relationship Studies

Procure yuccagenin as a structurally differentiated starting material for semi-synthetic derivatization programs exploring spirostanol pharmacophores. Unlike diosgenin (monohydroxy, 3β-OH only), yuccagenin offers two hydroxyl groups (2α and 3β) available for selective functionalization—acylation, alkylation, oxidation, or glycosylation—providing expanded chemical space for generating diverse spirostanol derivatives [6]. The Δ5 double bond additionally enables epoxidation and subsequent ring-opening modifications. For researchers investigating structure-activity relationships in steroidal sapogenins, yuccagenin's unique combination of 25R stereochemistry, Δ5 unsaturation, and 2α,3β-diol substitution constitutes a distinct pharmacophore not accessible from diosgenin, tigogenin, or gitogenin, thereby justifying its specific procurement for medicinal chemistry programs [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Yuccagenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.